molecular formula C15H12ClN3O2S B2900843 N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-83-0

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2900843
CAS No.: 851945-83-0
M. Wt: 333.79
InChI Key: PMJZRANVMYSLCC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) with a 3-chloro-2-methylphenyl carboxamide substituent at position 6 and a methyl group at position 3. Thiazolo[3,2-a]pyrimidine scaffolds are pharmacologically significant, often explored for their antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structural uniqueness lies in its substitution pattern, which influences its electronic, steric, and intermolecular interaction profiles. This article compares this compound with structurally related analogs, emphasizing substituent effects, synthesis, and crystallographic data.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-6-10(14(21)19(8)15)13(20)18-12-5-3-4-11(16)9(12)2/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJZRANVMYSLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its antitumor and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its structural similarity to purines allows it to interfere with nucleic acid synthesis, contributing to its antitumor effects .

Comparison with Similar Compounds

Structural Features

The central thiazolo[3,2-a]pyrimidine ring system is common among analogs, but substituent variations critically modulate properties:

Compound Name Substituents Molecular Weight Key Structural Features Reference
N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-methyl, 6-(3-chloro-2-methylphenylcarboxamide) ~375.8 (calc.) Likely planar thiazole ring; puckered pyrimidine ring (predicted based on analogs) N/A
N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 6-(3-chlorophenylcarboxamide) 347.8 Lacks 2-methyl group on phenyl; possible reduced steric hindrance
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-methoxyphenyl), 7-methyl, 3-oxo, 2,3-dihydro 407.4 Partially saturated pyrimidine ring; electron-donating methoxy group enhances polarity
5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 6-(4-(trifluoromethoxy)phenylcarboxamide) 355.3 Strong electron-withdrawing CF3O group; increased metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4,6-trimethoxybenzylidene), ethyl ester at C6 521.6 Extended conjugation via benzylidene; multiple methoxy groups enhance crystallinity

Key Observations :

  • Ring Conformation : The pyrimidine ring in saturated analogs (e.g., 2,3-dihydro derivatives) is less puckered than in fully aromatic systems. For example, in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a C5 deviation of 0.224 Å from the mean plane .
  • Dihedral Angles : Substituents influence the orientation of fused rings. In the trimethoxybenzylidene derivative, the thiazolopyrimidine core forms an 80.94° dihedral angle with the appended benzene ring, affecting packing and solubility .
Substituent Effects
  • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance solubility via polarity but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., 3-chloro-2-methylphenyl, CF3O) : Increase electrophilicity and binding affinity to hydrophobic targets. The trifluoromethoxy group in improves resistance to oxidative degradation.
Physicochemical and Pharmacological Properties
  • Crystallinity : Bulky substituents (e.g., trimethoxybenzylidene) promote ordered packing via C–H···O hydrogen bonds, as seen in .
  • Bioactivity : While direct data for the target compound is unavailable, analogs with chloro/methoxy groups show antimicrobial activity, and trifluoromethoxy derivatives are explored as kinase inhibitors .

Biological Activity

N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorine atom and the methyl group on the phenyl ring may significantly influence its pharmacological profile.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogenic strains.

CompoundMIC (µg/mL)MBC (µg/mL)Active Against
This compound0.250.50Staphylococcus aureus, Escherichia coli
Other derivatives0.22 - 0.250.45 - 0.55Various pathogens

The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been extensively researched. In vitro studies using cancer cell lines such as HeLa (cervical adenocarcinoma) have shown that these compounds can inhibit cell proliferation effectively.

Case Study:
A study involving this compound revealed that it exhibited cytotoxic effects with an IC50 value of approximately 15 µM against HeLa cells while showing low cytotoxicity towards normal liver cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine Substitution: The presence of the chlorine atom at the 3-position on the phenyl ring is crucial for enhancing the antiproliferative activity against cancer cells .
  • Thiazole Ring System: The thiazole moiety contributes to the overall bioactivity by facilitating interactions with biological targets.
  • Carboxamide Group: This functional group is often associated with enhanced solubility and bioavailability.

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